DAT Affinity: Quantified Low Potency vs. Methylphenidate
2-Benzylpiperidine demonstrates significantly lower potency at the dopamine transporter (DAT) compared to the structurally similar drug methylphenidate. Its affinity (Ki) for the DAT is reported to be 6,360 nM, which is approximately 20-fold weaker than methylphenidate [1]. This large difference in potency is a key differentiator for studies aiming to isolate norepinephrine effects [2].
| Evidence Dimension | Dopamine Transporter (DAT) Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6,360 nM |
| Comparator Or Baseline | Methylphenidate (approx. 20-fold more potent) |
| Quantified Difference | ~20-fold lower potency |
| Conditions | In vitro binding assay |
Why This Matters
This quantifies its utility as a low-potency control or for investigating NET-selective effects, preventing procurement for DAT-focused studies.
- [1] Wikipedia. 2-Benzylpiperidine. View Source
- [2] Wikipedia. 2-Benzylpiperidine. View Source
